BCN SPAAC Rate Constant: 0.14–0.29 M⁻¹s⁻¹ Places Bocaminooxy-PEG2-BCN in the Practical Reactivity Window for Sub-Micromolar Bioconjugation
The BCN group in Bocaminooxy-PEG2-BCN undergoes SPAAC with benzyl azide at a second-order rate constant (k₂) of 0.14 M⁻¹s⁻¹ for the BCN alcohol reference compound, as measured by IR-based kinetic analysis [1]. This value is approximately 117-fold faster than unstrained cyclooctyne (k₂ = 0.0012 M⁻¹s⁻¹) and 1.8-fold faster than DIFO (k₂ = 0.076 M⁻¹s⁻¹) [1]. When the endo-BCN diastereomer is employed, the rate constant increases to 0.29 M⁻¹s⁻¹ in CD₃CN/D₂O (1:2) [2]. In a separate study employing azidoamino acid substrates, BCN yielded k₂ = 0.28 M⁻¹s⁻¹, compared with DBCO at k₂ = 0.34 M⁻¹s⁻¹ under identical conditions [3]. These data establish that the BCN handle provides a rate constant within a factor of ~2 of DBCO while offering advantages in symmetry and lower lipophilicity.
BCN–azide SPAAC k₂
| Evidence Dimension | Second-order rate constant for SPAAC reaction with azide |
|---|---|
| Target Compound Data | BCN k₂ = 0.14 M⁻¹s⁻¹ (BCN-OH reference), 0.28–0.29 M⁻¹s⁻¹ (endo-BCN or BCN with azidoamino acid) |
| Comparator Or Baseline | Cyclooctyne k₂ = 0.0012 M⁻¹s⁻¹; DIFO k₂ = 0.076 M⁻¹s⁻¹; DIBO k₂ = 0.17 M⁻¹s⁻¹; DBCO k₂ = 0.34 M⁻¹s⁻¹; BARAC k₂ = 0.96 M⁻¹s⁻¹ |
| Quantified Difference | BCN is 117-fold faster than unstrained cyclooctyne; 1.8-fold faster than DIFO; comparable to DIBO; ~1.2-fold slower than DBCO under comparable conditions. |
| Conditions | Benzyl azide in CD₃CN/D₂O or D₂O; IR or MS-based kinetic monitoring; RT. |
Why This Matters
For procurement decisions involving bioconjugation under dilute (low μM) conditions, BCN-based linkers provide an optimal kinetic midpoint—fast enough for efficient labeling without the excessive hydrophobicity and aggregation propensity associated with the fastest strained alkynes (BARAC) or the larger aromatic scaffold of DBCO.
- [1] ResearchGate. Fig. 2: Cyclooctynes and their analogues with improved kinetics for strain-promoted alkyne-azide cycloaddition. Data compiled from bioorthogonal chemistry review. BCN k₂ = 0.14 M⁻¹s⁻¹, cyclooctyne k₂ = 0.0012 M⁻¹s⁻¹, DIFO k₂ = 0.076 M⁻¹s⁻¹, DIBO k₂ = 0.17 M⁻¹s⁻¹. View Source
- [2] ACS Omega. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations. ACS Omega 2023, 8(48), 46073–46090. exo-BCN k₂ = 0.19 M⁻¹s⁻¹, endo-BCN k₂ = 0.29 M⁻¹s⁻¹. View Source
- [3] Xie Y, Lopez-Silva TL, Schneider JP. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Org Lett. 2022;24(40):7378-7382. BCN k₂ = 0.28 M⁻¹s⁻¹, DBCO k₂ = 0.34 M⁻¹s⁻¹. View Source
